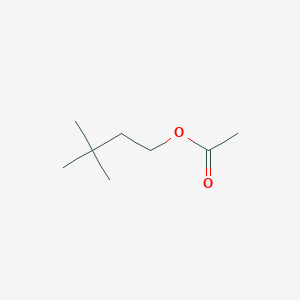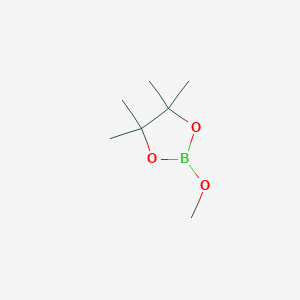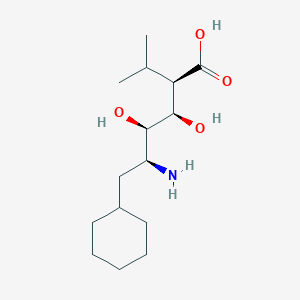
Guancydine
Vue d'ensemble
Description
La guanidine est un composé organique de formule HNC(NH2)2. C’est un solide incolore qui se dissout dans les solvants polaires et est connu pour sa forte basicité. La guanidine a été isolée pour la première fois en 1861 par Adolph Strecker par dégradation oxydative de la guanine, qui a été obtenue à partir du guano . On la trouve en petites quantités dans divers produits végétaux et animaux et c’est un groupe fonctionnel important en sciences biologiques et chimiques .
Voies de synthèse et conditions de réaction :
Décomposition thermique du thiocyanate d’ammonium : La guanidine peut être synthétisée par décomposition thermique douce du thiocyanate d’ammonium sec à 180-190 °C dans des conditions anhydres : [ 3 \text{NH}4\text{SCN} \rightarrow 2 \text{CH}_5\text{N}_3 + \text{H}_2\text{S} + \text{CS}_2 ]
Réaction de la dicyandiamide avec des sels d’ammonium : Cette voie commerciale implique un processus en deux étapes qui commence par la réaction de la dicyandiamide avec des sels d’ammonium, suivie d’un traitement avec une base telle que le méthylate de sodium.
Méthodes de production industrielle :
Réaction de guanylation catalytique : Cette méthode implique la guanylation catalytique d’amines avec des carbodiimides, souvent en utilisant des catalyseurs de métaux de transition.
Réaction de sels d’isothiouronium : Les sels d’isothiouronium (thiourées S-alkylées) réagissent avec les amines pour produire des sels de guanidinium.
Types de réactions :
Oxydation : La guanidine peut subir des réactions d’oxydation, formant souvent de la nitroguanidine.
Réduction : Elle peut être réduite pour former divers dérivés, y compris l’aminoguanidine.
Substitution : La guanidine peut participer à des réactions de substitution, en particulier avec les halogénures et autres électrophiles.
Réactifs et conditions courants :
Agents oxydants : tels que l’acide sulfurique pour la formation de nitroguanidine.
Agents réducteurs : divers agents réducteurs peuvent être utilisés pour former de l’aminoguanidine et d’autres dérivés.
Principaux produits :
Nitroguanidine : formée par oxydation.
Aminoguanidine : formée par réduction.
Sels de guanidinium : formés par des réactions de substitution.
4. Applications de recherche scientifique
La guanidine est un composé polyvalent ayant des applications dans divers domaines :
Applications De Recherche Scientifique
Guanidine is a versatile compound with applications in various fields:
Chemistry: Used as a strong base in organic synthesis and as a catalyst in various reactions.
Biology: Plays a role in the structure and function of proteins, particularly in the side chain of arginine.
Medicine: Used in the treatment of muscle weakness and fatigue associated with Eaton-Lambert syndrome.
Industry: Employed in the production of plastics and explosives.
Mécanisme D'action
La guanidine agit en augmentant la libération d’acétylcholine après un influx nerveux. Elle ralentit également les taux de dépolarisation et de repolarisation des membranes des cellules musculaires. Les cibles moléculaires comprennent l’aldéhyde déshydrogénase et la ribonucléase, entre autres {_svg_3}.
Composés similaires :
Urée : similaire en structure mais moins basique.
Thiourée : utilisée comme précurseur dans la synthèse de la guanidine.
Biguanide : Contient deux unités de guanidine et est utilisée dans les produits pharmaceutiques.
Unicité : La forte basicité de la guanidine et sa capacité à former des sels stables avec des acides faibles la rendent unique parmi les composés similaires. Sa polyvalence pour la formation de liaisons hydrogène et sa planéité contribuent à son utilisation répandue dans les applications biologiques et chimiques .
Safety and Hazards
Comparaison Avec Des Composés Similaires
Urea: Similar in structure but less basic.
Thiourea: Used as a precursor in guanidine synthesis.
Biguanide: Contains two guanidine units and is used in pharmaceuticals.
Uniqueness: Guanidine’s strong basicity and ability to form stable salts with weak acids make it unique among similar compounds. Its versatility in forming hydrogen bonds and its planarity contribute to its widespread use in biological and chemical applications .
Propriétés
IUPAC Name |
1-cyano-2-(2-methylbutan-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-4-7(2,3)11-6(9)10-5-8/h4H2,1-3H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVGEDRCVUKSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N=C(N)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023115 | |
| Record name | Guancydine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-10-6 | |
| Record name | N-Cyano-N′-(1,1-dimethylpropyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guancydine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guancydine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guancidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANCYDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71Y9TQ5U2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















